Mgat2-IN-2 is a compound that serves as an inhibitor of monoacylglycerol acyltransferase 2, an enzyme crucial for lipid metabolism. This enzyme catalyzes the conversion of monoacylglycerols to diacylglycerols, playing a significant role in triacylglycerol synthesis, which is essential for dietary fat absorption in the small intestine. Mgat2-IN-2 has garnered attention for its potential therapeutic applications in metabolic diseases, particularly those related to lipid dysregulation.
Mgat2-IN-2 is classified as a small molecule inhibitor specifically targeting the monoacylglycerol acyltransferase 2 enzyme. Its development is rooted in the need to modulate lipid metabolism pathways, particularly in conditions like obesity and diabetes where lipid accumulation poses health risks. The compound has been studied in various biological contexts, particularly within hepatic cells, highlighting its significance in regulating triglyceride synthesis and secretion .
The synthesis of Mgat2-IN-2 involves several steps typical of small molecule drug development. Initial synthetic pathways may include:
Technical details regarding the specific synthetic route for Mgat2-IN-2 may vary across studies but generally follow established organic synthesis protocols tailored to achieve high specificity for the target enzyme .
Mgat2-IN-2's molecular structure features functional groups that facilitate binding to the active site of monoacylglycerol acyltransferase 2. While detailed structural data specific to Mgat2-IN-2 are not extensively published, compounds in this class typically exhibit:
Data on similar compounds suggest that structural modifications can significantly impact potency and selectivity against other acyltransferases .
Mgat2-IN-2 functions primarily through competitive inhibition of monoacylglycerol acyltransferase 2. The reaction it inhibits involves the transfer of acyl groups from acyl-CoA to monoacylglycerols, leading to diacylglycerol formation. Inhibition by Mgat2-IN-2 results in decreased levels of diacylglycerols and subsequently triacylglycerols, impacting lipid metabolism pathways.
The compound's effectiveness can be assessed through various assays:
The mechanism through which Mgat2-IN-2 exerts its effects involves binding to the active site of monoacylglycerol acyltransferase 2, thereby preventing substrate access. This competitive inhibition leads to:
Data from studies indicate that administration of Mgat2-IN-2 can lead to a marked decrease in triglyceride levels when tested in cellular models .
Mgat2-IN-2 exhibits several key physical and chemical properties:
Mgat2-IN-2 has potential applications in various scientific fields:
Monoacylglycerol acyltransferase 2 is an endoplasmic reticulum-membrane-bound enzyme critical for triglyceride resynthesis via the monoacylglycerol pathway. In enterocytes of the small intestine, dietary triglycerides are hydrolyzed into monoacylglycerol and free fatty acids by pancreatic lipase. Monoacylglycerol acyltransferase 2 catalyzes the initial re-esterification step, converting monoacylglycerol and fatty acyl-coenzyme A into diacylglycerol. This diacylglycerol is subsequently converted to triglyceride by diacylglycerol acyltransferase enzymes [1] [3] [9]. The monoacylglycerol pathway accounts for 70–80% of dietary triglyceride absorption, positioning Monoacylglycerol acyltransferase 2 as a gatekeeper for systemic lipid flux [10]. Genetic deletion of Monoacylglycerol acyltransferase 2 in mice reduces postprandial plasma triglyceride elevation by >50% and protects against high-fat diet-induced obesity by limiting lipid assimilation into circulation [7] [10].
Table 1: Role of Monoacylglycerol Acyltransferase 2 in Intestinal Lipid Metabolism
| Process | Biochemical Function | Metabolic Consequence |
|---|---|---|
| Substrate Utilization | Acylates monoacylglycerol using fatty acyl-coenzyme A | Forms diacylglycerol for triglyceride synthesis |
| Pathway Dominance | Contributes 70–80% to intestinal triglyceride resynthesis | Determines efficiency of dietary fat absorption |
| Genetic Deletion (Mice) | Reduces postprandial plasma triglyceride elevation by >50% | Confers resistance to diet-induced obesity and insulin resistance |
The catalytic domain of human Monoacylglycerol acyltransferase 2 adopts a GT-A Rossmann fold, characterized by an eight-stranded β-sheet surrounded by α-helices. A conserved Glu-Glu-Asp motif (residues 259–261) coordinates manganese ions and uridine diphosphate, facilitating nucleotide-sugar donor (uridine diphosphate-N-acetylglucosamine) binding [2]. This domain contains two distinct substrate-binding sites:
Mgat2-IN-2 exploits these structural features through competitive occupancy of the catalytic subsite or exosite, blocking monoacylglycerol access. Molecular modeling indicates hydrogen bonding with Asp261 and hydrophobic interactions within the uridine diphosphate-binding cleft, mimicking transitional state geometry during acyl transfer. Selectivity over diacylglycerol acyltransferase 1 (≤0.003% inhibition at 10 μM) and diacylglycerol acyltransferase 2 is achieved by avoiding the larger hydrophobic substrate tunnel of diacylglycerol acyltransferase enzymes [6]. This precision minimizes off-target effects on hepatic triglyceride synthesis or adipocyte lipid storage.
Mgat2-IN-2 exhibits mixed-mode inhibition kinetics against Monoacylglycerol acyltransferase 2. In cell-free assays using membrane fractions, increasing concentrations of monoacylglycerol substrate reduce half-maximal inhibitory concentration values, indicating competitive components where Mgat2-IN-2 directly competes with monoacylglycerol for the catalytic pocket [2]. However, Lineweaver-Burk plots reveal concurrent non-competitive characteristics, as maximal velocity decreases without altering the Michaelis constant, suggesting allosteric modulation of enzyme conformation [9]. The inhibitor's dissociation constant (Kᵢ) of 2.4–7.8 nM reflects high-affinity binding, consistent with submicromolar half-maximal inhibitory concentration values in cellular assays (e.g., 24 nM in stable secretin tumor cell-1/human Monoacylglycerol acyltransferase 2 cells) [8]. Sustained enzyme inactivation occurs due to slow dissociation kinetics (half-life >120 minutes), enabling prolonged pharmacological effects despite intestinal transit.
Table 2: Kinetic Parameters of Mgat2-IN-2 Inhibition
| Parameter | Value | Experimental System | Implication |
|---|---|---|---|
| Half-Maximal Inhibitory Concentration (cell-free) | 2.4 nM (mouse) 7.8 nM (human) | Mitochondrial membranes from transfected cells | Species-specific potency differences |
| Half-Maximal Inhibitory Concentration (cellular) | 24 nM | Secretin tumor cell-1/human Monoacylglycerol acyltransferase 2 assay | High membrane permeability and intracellular activity |
| Inhibition Mode | Mixed (competitive + non-competitive) | Lineweaver-Burk analysis | Dual mechanism enhances inhibitory efficacy |
| Dissociation Constant | <10 nM | Isothermal titration calorimetry | Ultra-tight binding to catalytic pocket |
Monoacylglycerol acyltransferase 2 forms functional heterodimers with diacylglycerol acyltransferase 1 in the endoplasmic reticulum, as demonstrated by co-immunoprecipitation and gel-filtration chromatography. This interaction is mediated by amino acids 35–80 of diacylglycerol acyltransferase 1 and does not require the N-terminal signal peptide of Monoacylglycerol acyltransferase 2 [1] [4]. The heterodimer complex enhances triglyceride biosynthesis efficiency by channeling diacylglycerol—produced by Monoacylglycerol acyltransferase 2—directly to diacylglycerol acyltransferase 1 for final acylation, minimizing substrate diffusion. In cultured cells, co-expression of Monoacylglycerol acyltransferase 2 and diacylglycerol acyltransferase 1 increases triglyceride synthesis by 3.5-fold compared to single transfections [1]. Mgat2-IN-2 disrupts this complex by inducing conformational changes in Monoacylglycerol acyltransferase 2 upon binding, reducing diacylglycerol acyltransferase 1 accessibility to diacylglycerol. Consequently, diacylglycerol accumulates intracellularly, activating protein kinase C isoforms and uncoupling protein 2-dependent thermogenesis in enterocytes [6] [10].
Pharmacological inhibition of Monoacylglycerol acyltransferase 2 by Mgat2-IN-2 diverts monoacylglycerol from triglyceride synthesis toward alternative metabolic fates. In enterocytes, deuterium-labeled tracing (D³¹-palmitate) shows that Mgat2-IN-2 reduces diacylglycerol formation by 70–80%, leading to monoacylglycerol accumulation. This surplus monoacylglycerol undergoes hydrolysis by intestinal lipases, liberating free fatty acids that:
In hepatocytes, Mgat2-IN-2 shifts lipid flux away from diacylglycerol-dependent triglyceride storage, reducing lipid droplet size and number despite unchanged total triglyceride mass. This is accompanied by increased secretion of fatty acids as very low-density lipoprotein or ketone bodies under fasting conditions [5] [6]. The net effect is a systemic reduction in lipid storage and enhanced catabolism, counteracting obesity and hepatic steatosis.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6